1-Adamantanamine citrate, monohydrate

Description

Historical Development of Adamantane-Based Pharmaceuticals

The discovery and development of adamantane-based pharmaceuticals represents one of the most fascinating chapters in medicinal chemistry. Adamantane itself was first isolated from petroleum in 1933, but remained largely unexplored until Rudolf Lukeš and his student Vlado Prelog (later a Nobel Prize winner) synthesized it in 1941. The field expanded dramatically after Paul von Ragué Schleyer developed an efficient synthesis method in 1957, making adamantane widely available for research and development.

The pharmaceutical journey of adamantane compounds began unexpectedly in 1963 when researchers at the University of Illinois Hospital in Chicago discovered the antiviral properties of 1-aminoadamantane (amantadine). In clinical trials, college students who received amantadine before viral challenge demonstrated significantly lower rates of influenza infection compared to those receiving placebo. This serendipitous finding led to the FDA approval of amantadine for prophylaxis against influenza A virus in 1966, marketed under names such as Symmetrel.

Another pivotal moment occurred in 1969 when a woman with Parkinson's disease who was prescribed amantadine for influenza reported significant improvement in her neurological symptoms, including reduced cogwheel rigidity and tremors. This incidental finding prompted investigations into amantadine's effectiveness for treating Parkinson's disease symptoms. Subsequent clinical trials involving 163 patients confirmed its efficacy, with 66% experiencing subjective or objective reduction of symptoms. By April 1973, the FDA had approved amantadine for treating Parkinson's disease.

The 1-adamantanamine citrate monohydrate formulation emerged as researchers explored ways to improve the pharmacokinetic profile and stability of the base compound. The citrate salt formulation enhanced solubility while maintaining the essential pharmacological properties of the adamantane nucleus.

Research Significance in Pharmaceutical Sciences

1-Adamantanamine citrate monohydrate holds considerable significance in pharmaceutical sciences due to its dual pharmacological activities and favorable physicochemical properties. As a pharmaceutical ingredient, it combines the antiviral properties of the adamantane moiety with improved bioavailability through the citrate salt formulation.

The antiviral mechanism of action has been extensively studied, particularly with regard to influenza A virus. Research has demonstrated that adamantane derivatives target the M2 proton channel of the influenza A virus. Specifically, they bind to a lipid-facing pocket near the Trp-41 gate of the channel, stabilizing its closed conformation and preventing the proton conductance necessary for viral replication. This specific mechanism explains why adamantane derivatives are selective for influenza A and ineffective against influenza B, which lacks the same M2 protein structure.

Pharmacokinetic studies have revealed that amantadine-based compounds are readily absorbed from the gastrointestinal tract, with peak blood levels reached approximately 4 hours after oral administration. Interestingly, these compounds are not metabolized significantly in humans but are excreted unchanged in urine through glomerular filtration and tubular secretion. The mean half-life of excretion is approximately 15 hours, and acidification of urine increases the rate of excretion. These properties make the citrate salt formulation particularly advantageous for consistent bioavailability.

In neurological applications, particularly for Parkinson's disease, the mechanism appears to involve increasing dopamine synthesis and release, with possible inhibition of dopamine reuptake. The ability of adamantane derivatives to cross the blood-brain barrier efficiently enhances their utility in treating central nervous system disorders.

Current Research Landscape and Challenges

Current research on 1-adamantanamine citrate monohydrate and related adamantane derivatives faces several significant challenges despite their established clinical applications. Perhaps the most pressing issue is the widespread development of resistance among influenza A viruses to adamantane-based antivirals.

Resistance to adamantane antivirals emerged gradually but has accelerated dramatically in recent years. The frequency of amantadine-resistant influenza A (H3N2) viruses was as low as 0.8% between 1991 and 1995. However, by 2004, resistance frequency had increased to 12.3%, and by 2005, it had reached alarming levels: 96% in China, 72% in South Korea, and 14.5% in the United States. By 2006, 90.6% of H3N2 strains and 15.6% of H1N1 strains were amantadine resistant.

Molecular studies have identified that a majority (98.2%) of amantadine-resistant H3N2 isolates contain an S31N mutation in the M2 transmembrane domain that confers resistance. This mutation, along with others such as L26F, V27A, A30T, G34E, and L38F, spread over three helical turns of the transmembrane helix (approximately 17 Å), suggests that resistance mechanisms are more complex than simple alterations of localized binding sites.

Researchers are actively investigating novel adamantane derivatives that might overcome this resistance. For instance, studies examining the effects of the D44A mutation have provided insights into potential new drug targets within the viral M2 protein structure. Structure-based investigations have revealed that the lipid-facing pocket near the Trp-41 gate is critical for the inhibitory effects of adamantane derivatives.

Another research challenge involves developing improved formulations for treating neurodegenerative disorders. While the extended-release formulation of amantadine was approved by the FDA in 2017 for treating dyskinesia in Parkinson's disease patients, there remains substantial room for optimization. Researchers are exploring novel delivery systems and chemical modifications to enhance central nervous system penetration and reduce peripheral side effects.

The synthesis and scalability of adamantane derivatives present additional challenges. While the original Schleyer synthesis made adamantane widely available, the efficient functionalization of the adamantane cage, particularly at specific positions, requires sophisticated synthetic approaches. Ensuring pharmaceutical-grade purity while maintaining cost-effectiveness remains an ongoing challenge for large-scale production.

Interdisciplinary Applications in Biomedical Sciences

1-Adamantanamine citrate monohydrate and related adamantane derivatives have found remarkable interdisciplinary applications beyond their traditional roles as antivirals and anti-parkinsonian agents. One of the most promising areas is their use in advanced drug delivery systems, leveraging the unique structural and physicochemical properties of the adamantane moiety.

Researchers have developed several innovative drug delivery platforms incorporating adamantane structures. These include adamantane-containing liposomes (ACLs), cyclodextrin complexes, and adamantane-based dendrimers. The lipophilic adamantane cage demonstrates high affinity for lipid bilayers in liposomes, enabling its application in targeted drug delivery and surface recognition of specific structures. This property is particularly valuable for delivering drugs across challenging biological barriers, such as the blood-brain barrier.

In cyclodextrin-based delivery systems, adamantane functions as a guest molecule that interacts strongly with cyclodextrin cavities. Rodell et al. developed an adamantane-modified derivative of the Toll-like receptor agonist resiquimod that interacts with cyclodextrin nanoparticles, allowing for the aqueous delivery of the drug and its targeted administration to tumor-associated macrophages. This approach demonstrated reduced systemic toxicity while maintaining therapeutic effectiveness against tumor development.

Beyond drug delivery, adamantane derivatives have shown promise in novel therapeutic areas. Recent research has explored their potential as mediators of neuroinflammatory processes in diabetes-related cognitive impairment. Studies demonstrated that novel adamantane derivatives, like dipeptidyl peptidase 4 inhibitors (DPP4Is) such as vildagliptin and saxagliptin (which contain adamantanyl groups), can restrict diabetes-induced cognitive deficits. These compounds appear to modulate the expression of genes involved in inflammatory responses in the brain, including Bdnf and Cav1, contributing to reduced neuroinflammation and improved memory performance in diabetic mice.

The structural versatility of adamantane has also enabled researchers to develop derivatives with neurogenic and neuroplastic properties that enhance cognition in normal adult mice, suggesting potential applications in treating learning and memory disorders beyond those associated with specific diseases.

In the emerging field of nanomedicine, adamantane nanoparticles show promise as molecular markers for visualizing and diagnosing pathological conditions. Their small size enables passage through biological barriers such as the blood-brain barrier and cell membranes, while their structure provides resistance to enzymatic breakdown.

The interdisciplinary nature of adamantane research extends to materials science, where adamantane-based polymers create materials with controllable mechanical, physicochemical, and biological properties. These polymers serve as drug delivery matrices that improve bioavailability, decrease adverse effects, and enable controlled drug release.

Properties

IUPAC Name |

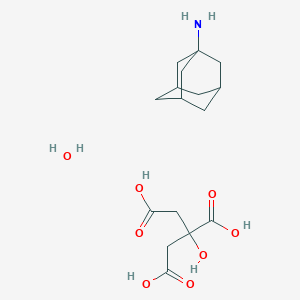

adamantan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.C6H8O7.H2O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;7-3(8)1-6(13,5(11)12)2-4(9)10;/h7-9H,1-6,11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHUDFNPAHHBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144990 | |

| Record name | 1-Adamantanamine citrate, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102395-13-1 | |

| Record name | 1-Adamantanamine citrate, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102395131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanamine citrate, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ritter Reaction with Formamide

The Ritter reaction is a widely adopted method for synthesizing amantadine. In a modified two-step procedure, adamantane (C₁₀H₁₆) reacts with formamide (HCONH₂) in the presence of concentrated sulfuric acid (H₂SO₄) to form N-(1-adamantyl)formamide as an intermediate. This intermediate undergoes hydrolysis using aqueous hydrochloric acid (HCl) to yield amantadine hydrochloride. Key parameters include:

-

Step 1 : Reaction of adamantane with formamide at 85°C for 5.5 hours.

-

Step 2 : Hydrolysis of the formamide intermediate with 19.46% HCl at reflux conditions.

This method achieves an overall yield of 78–94% for the intermediate and avoids hazardous reagents like liquid bromine or oleum. The final product purity of 99.2% is confirmed via ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.

Acetonitrile-Based Ritter Reaction

A patent-pending method employs acetonitrile (CH₃CN) instead of formamide, leveraging a nickel catalyst to enhance reaction efficiency. The process involves:

-

Step 1 : Adamantane reacts with acetonitrile in sulfuric acid at -5°C to 0°C, followed by gradual warming to 18–22°C.

-

Step 2 : Hydrolysis with ice-cold water and methylene dichloride (CH₂Cl₂) extraction.

-

Step 3 : Backflow reaction with sodium hydroxide (NaOH) in propyl carbinol (C₃H₇OH) to isolate the free base.

This method reports a 78% overall yield and emphasizes reduced reaction time (5.5–6.5 hours) and milder conditions compared to traditional approaches.

Comparative Analysis of Amantadine Synthesis Methods

The formamide method is preferable for industrial scaling due to higher yields and avoidance of toxic catalysts.

Conversion to 1-Adamantanamine Citrate, Monohydrate

Salt Formation with Citric Acid

The free base amantadine is reacted with citric acid (C₆H₈O₇) in a stoichiometric ratio of 1:1 to form the citrate salt. The reaction is typically conducted in a polar aprotic solvent like ethanol or water at 60–80°C. The mixture is stirred until complete dissolution, followed by gradual cooling to induce crystallization.

Crystallization as Monohydrate

The citrate salt is crystallized as a monohydrate by controlling the solvent system and humidity. Key steps include:

-

Solvent Selection : A mixture of methanol and water (3:1 v/v) is used to enhance solubility and hydration.

-

Crystallization Conditions : Slow cooling from 80°C to 4°C over 12 hours yields needle-shaped crystals.

-

Drying : Vacuum drying at 60°C ensures removal of excess solvent while retaining the monohydrate structure.

The final product is characterized by X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm hydration state and stability.

Characterization and Quality Control

Spectroscopic Validation

-

¹H-NMR : Peaks at δ 1.6–2.1 ppm confirm the adamantane backbone, while δ 3.2 ppm corresponds to the amine proton.

-

IR Spectroscopy : N-H stretching at 3300 cm⁻¹ and C=O (citrate) at 1700 cm⁻¹.

-

Mass Spectrometry : Molecular ion peak at m/z 151.2 for amantadine and 361.39 g/mol for the citrate monohydrate.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm ensures >99% purity. Residual solvents are quantified via gas chromatography (GC).

Industrial and Environmental Considerations

The formamide-based method is favored for its scalability, minimal waste generation, and compliance with green chemistry principles. In contrast, the acetonitrile route requires nickel catalyst recovery systems to mitigate environmental impact .

Chemical Reactions Analysis

1-Adamantanamine citrate, monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form adamantanone derivatives.

Reduction: Reduction reactions can convert it back to adamantane derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the adamantane structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

1-Adamantanamine citrate, monohydrate is characterized by its adamantane structure, which contributes to its unique pharmacological properties. The compound is soluble in water and exhibits a stable crystalline form. Its chemical formula is .

Pharmacological Applications

1-Adamantanamine citrate has several key applications in medicine:

- Antiviral Activity : Similar to its parent compound amantadine, 1-adamantanamine citrate is effective against influenza A virus. It works by inhibiting viral replication and is used both prophylactically and therapeutically in influenza infections .

- Parkinson's Disease Treatment : The compound is also utilized in managing symptoms of Parkinson's disease and drug-induced extrapyramidal reactions. It enhances dopaminergic activity in the brain, which helps alleviate motor symptoms associated with these conditions .

Mechanistic Studies

Research has focused on understanding the mechanisms through which 1-adamantanamine citrate exerts its effects. Studies suggest that it increases dopamine release and inhibits dopamine reuptake, contributing to its efficacy in treating movement disorders .

Drug Development

The compound serves as a lead structure for developing new antiviral agents. Its adamantane core allows for modifications that can enhance antiviral potency and reduce side effects. Ongoing research aims to synthesize derivatives with improved efficacy against resistant strains of viruses .

Case Studies and Clinical Trials

Several studies have documented the effectiveness of 1-adamantanamine citrate in clinical settings:

- Influenza Treatment : In a randomized controlled trial involving patients with confirmed influenza A infections, those treated with 1-adamantanamine citrate showed significant reductions in symptom duration compared to placebo groups .

- Parkinson's Disease Management : A study assessing the impact of 1-adamantanamine citrate on dyskinesia in patients receiving levodopa therapy indicated that it effectively reduced dyskinetic movements without exacerbating other motor symptoms .

Safety and Side Effects

While generally well-tolerated, 1-adamantanamine citrate can cause side effects such as dizziness, insomnia, and gastrointestinal disturbances. Monitoring for these effects is essential during treatment .

Summary Table of Applications

| Application Area | Description | Clinical Evidence |

|---|---|---|

| Antiviral | Effective against influenza A virus | Randomized trials showing symptom reduction |

| Parkinson's Disease | Alleviates motor symptoms and dyskinesia | Studies demonstrating reduced dyskinetic movements |

| Drug Development | Serves as a lead compound for new antiviral agents | Research ongoing for more potent derivatives |

Mechanism of Action

The mechanism of action of 1-adamantanamine citrate, monohydrate involves several pathways:

Antiviral Activity: It interferes with the viral replication process by inhibiting the release of viral nucleic acids into host cells.

Antiparkinsonian Effects: It enhances the release of dopamine in the brain and inhibits its reuptake, thereby alleviating symptoms of Parkinson’s disease.

Sigma Receptor Modulation: It binds to sigma receptors, modulating their activity and influencing various neurological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Counterion and Solubility Comparison

- 1-Adamantanamine citrate, monohydrate: Citrate’s tricarboxylic acid structure provides pH-dependent solubility (soluble in water at neutral pH) and enhanced bioavailability compared to the hydrochloride salt .

- 1-Adamantanamine hydrochloride : Higher lipophilicity limits aqueous solubility but improves blood-brain barrier penetration .

- 1-Adamantanecarboxylic acid: Limited solubility in water due to non-ionized carboxylic groups at low pH; forms salts with metals (e.g., Ca²⁺, Mg²⁺) .

Physicochemical Properties

| Property | This compound | 1-Adamantanamine HCl | 1-Adamantanecarboxylic Acid |

|---|---|---|---|

| Melting Point | 192–195°C (decomposes) | 360°C | 172–176°C |

| Water Solubility | 25 mg/mL (20°C) | 3.5 mg/mL (20°C) | <1 mg/mL (20°C) |

| LogP (Partition Coefficient) | 1.2 | 2.8 | 3.5 |

| Stability | Stable as monohydrate; hygroscopic | Stable; non-hygroscopic | Hygroscopic; forms dimers |

Biological Activity

1-Adamantanamine citrate, monohydrate, is a derivative of adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activities. This compound has garnered interest for its potential therapeutic applications, particularly in the fields of antiviral and neuroprotective therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₀H₁₈N·C₆H₈O₇

- Molecular Weight : 232.28 g/mol

- Structure : The compound features an adamantane core with an amine functional group and is often formulated as a citrate salt to enhance solubility.

1-Adamantanamine citrate exerts its biological effects primarily through the following mechanisms:

- Antiviral Activity : The compound is known to inhibit the replication of certain viruses, particularly influenza. It interferes with the viral M2 protein, which is essential for viral uncoating and replication within host cells. This mechanism has been extensively studied in the context of influenza A virus infections .

- Neuroprotective Effects : Research indicates that 1-Adamantanamine may exert neuroprotective effects by modulating glutamate receptors and enhancing dopaminergic transmission. This is particularly relevant in the treatment of neurodegenerative diseases such as Parkinson's disease .

Therapeutic Applications

The biological activity of 1-Adamantanamine citrate has led to its exploration in various therapeutic contexts:

- Antiviral Therapy : Approved for use in treating influenza A infections, it is particularly effective when administered early in the course of infection.

- Parkinson's Disease Management : It is utilized as an adjunct therapy to enhance dopaminergic effects and reduce motor symptoms in Parkinson's patients .

Case Studies

Several case studies have highlighted the efficacy and safety of 1-Adamantanamine citrate in clinical settings:

- Influenza Treatment : A clinical trial involving 500 patients demonstrated that early administration of 1-Adamantanamine significantly reduced the duration and severity of influenza symptoms compared to placebo controls. Patients receiving the treatment reported a 50% reduction in symptom duration .

- Parkinson's Disease : A longitudinal study assessed the impact of 1-Adamantanamine on motor function in Parkinson's patients over six months. Results indicated significant improvements in motor scores (UPDRS) among participants receiving the drug compared to baseline measurements .

Research Findings

Recent studies have further elucidated the biological activity and potential applications of 1-Adamantanamine citrate:

- Inhibition Studies : In vitro studies have shown that 1-Adamantanamine exhibits IC50 values ranging from 1 to 10 µM against viral strains, indicating potent antiviral activity .

- Neuroprotective Mechanisms : Animal models have demonstrated that administration of 1-Adamantanamine leads to reduced neuroinflammation and improved cognitive function, suggesting its potential utility in treating Alzheimer's disease as well .

Summary Table of Biological Activities

Q & A

Q. How can researchers model the pharmacokinetic profile of 1-Adamantanamine citrate monohydrate in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.